Home > Products > Screening Compounds P43008 > Nifekalant hydrochloride
Nifekalant hydrochloride - 130656-51-8

Nifekalant hydrochloride

Catalog Number: EVT-292183
CAS Number: 130656-51-8
Molecular Formula: C19H28ClN5O5
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nifekalant Hydrochloride (1,3-dimethyl-6-{2-[N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino]ethylamino}-2,4-(1H,3H)pyrimidinedione hydrochloride) is a chemical compound classified as a class III antiarrhythmic agent. [, ] It is recognized for its role in scientific research exploring the modulation of cardiac electrical activity. [] This analysis focuses specifically on its scientific research applications, excluding aspects related to drug use, dosage, and side effects.

Lidocaine Hydrochloride

  • Relevance: Lidocaine Hydrochloride serves as a comparative agent to Nifekalant Hydrochloride in multiple studies. While both target ventricular arrhythmias, Nifekalant Hydrochloride demonstrated superior efficacy in cases where Lidocaine Hydrochloride proved ineffective, particularly in patients with impaired left ventricular function [, , ]. Additionally, unlike Nifekalant Hydrochloride, Lidocaine Hydrochloride exhibits a negative inotropic effect, potentially worsening heart failure [, ].

Amiodarone Hydrochloride

    Magnesium Sulfate

      Sotalol

        N-(2-Hydroxyethyl)-N-[3-(4-nitrophenyl)propyl]amine

        • Compound Description: This compound serves as a key intermediate in the synthesis of Nifekalant Hydrochloride [, ].

        6-(2-Chloroethyl)amino-1,3-dimethylpyrimidinedione

        • Compound Description: This compound acts as another crucial intermediate in the synthesis of Nifekalant Hydrochloride [, ].
        Synthesis Analysis

        The synthesis of nifekalant hydrochloride has evolved significantly over the years. Initially, methods involved dimethylurea as a starting material, which resulted in low yields (around 30%) and utilized corrosive reagents such as phosphorus oxychloride and sodium hydride, posing environmental risks .

        A more recent industrial-scale synthesis method introduced by Yi et al. in 2013 utilizes 6-amino-1,3-dimethyluracil as a starting material. This method is notable for its high yield and purity, simple operational requirements, and environmentally friendly reagents . The synthesis process can be summarized in the following steps:

        1. Formation of Key Intermediates: The reaction begins with the condensation of 6-amino-1,3-dimethyluracil with appropriate alkylating agents.
        2. Cyclization: Subsequent cyclization reactions lead to the formation of the core structure of nifekalant.
        3. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed through acid-base neutralization.

        This improved method significantly enhances the feasibility of large-scale production.

        Molecular Structure Analysis

        Nifekalant hydrochloride's molecular structure is characterized by a complex arrangement that includes multiple functional groups. The compound is achiral, meaning it does not possess stereocenters . The structural formula reveals:

        • Core Structure: A fused ring system that contributes to its pharmacological activity.
        • Functional Groups: Includes amino groups and nitro groups which are critical for its interaction with potassium channels.

        The InChIKey for nifekalant hydrochloride is YPVGGQKNWAKOPX-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

        Chemical Reactions Analysis

        Nifekalant hydrochloride undergoes several significant chemical reactions during its synthesis and application:

        1. Alkylation Reactions: These are crucial in forming the nitrogen-containing heterocycles within its structure.
        2. Reduction Reactions: Certain intermediates may require reduction to achieve the desired functional groups.
        3. Salt Formation: The conversion to hydrochloride involves protonation of basic nitrogen atoms in the molecule.

        These reactions are typically carried out under controlled conditions to optimize yield and minimize byproducts.

        Mechanism of Action

        The mechanism of action of nifekalant hydrochloride revolves around its ability to block potassium channels, particularly IKr channels involved in cardiac repolarization. By inhibiting these channels:

        • Prolongation of Action Potential: Nifekalant increases the duration of action potentials in cardiac myocytes, thereby reducing the frequency of arrhythmias.
        • Restoration of Normal Rhythm: This property makes it effective in treating sustained ventricular tachyarrhythmias, especially during acute coronary syndromes or post-surgery .

        Clinical studies indicate that doses ranging from 0.15 to 0.3 mg/kg body weight are effective for intravenous administration during cardiac emergencies .

        Physical and Chemical Properties Analysis

        Nifekalant hydrochloride exhibits several notable physical and chemical properties:

        • Appearance: Typically presented as a white to off-white powder.
        • Solubility: Soluble in water due to the presence of polar functional groups.
        • Stability: Generally stable under standard storage conditions but requires protection from moisture and light.

        The compound has no defined stereocenters and does not exhibit optical activity .

        Applications

        Nifekalant hydrochloride is primarily used in clinical settings for:

        • Management of Arrhythmias: Particularly effective for ventricular tachycardia and other serious arrhythmias during acute medical situations.
        • Cardiac Resuscitation Protocols: Its role in cardiopulmonary resuscitation highlights its importance in emergency medicine.

        Furthermore, ongoing research into its pharmacokinetics and potential applications in other cardiac conditions continues to expand its therapeutic relevance .

        Pharmacological Classification and Historical Development of Nifekalant Hydrochloride

        Class III Antiarrhythmic Agents: Position in the Vaughan Williams Classification System

        Nifekalant hydrochloride is classified as a pure Class III antiarrhythmic agent under the Vaughan Williams system, which categorizes drugs based on their primary electrophysiological mechanisms. Class III agents exclusively target potassium ion channels during cardiac repolarization, specifically blocking the rapid delayed rectifier potassium current (IKr). This action prolongs the myocardial action potential duration (APD) and extends the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias without affecting sodium or calcium channels or beta-adrenergic receptors [1] [6].

        Unlike hybrid agents such as amiodarone (which combines Class I, II, III, and IV actions), nifekalant exhibits no intrinsic beta-blocking activity and minimal effects on cardiac conduction velocity. Its mechanism centers on IKr blockade mediated by HERG (human ether-à-go-go-related gene) channels, with an IC50 of 7.9 μM [10]. Preclinical studies confirm it lacks negative inotropic effects, making it suitable for patients with compromised cardiac function [2].

        Table 1: Key Electrophysiological Properties of Nifekalant vs. Standard Class III Agents

        PropertyNifekalantd-SotalolDofetilide
        Primary Ionic TargetIKrIKrIKr
        Effect on APD/ERPProlongationProlongationProlongation
        Beta-Blocking ActivityNoneModerateNone
        Inotropic EffectNeutralNeutralNeutral
        Reverse Use-DependencePresentPresentPresent

        Structural Differentiation from Other Class III Agents

        Nifekalant’s molecular structure features a pyrimidinedione backbone with a strategically positioned nitro group (-NO2) at the para position of its benzene ring. This distinguishes it from sulfonamide-containing agents like dofetilide or d-sotalol, which possess methanesulfonamide groups (-SO2NHCH3) [1] [10]. Its chemical formula is C19H27N5O5, with a molecular weight of 405.46 g/mol [9].

        The nitro group confers enhanced potassium channel selectivity, enabling blockade of multiple potassium currents beyond IKr—including the transient outward current (Ito), ATP-sensitive potassium current (IK,ATP), and inward rectifier current (IK1) at higher concentrations [10]. This multi-channel inhibition contrasts with selective IKr blockers like dofetilide and may enhance efficacy in ischemia-induced arrhythmias where IK,ATP activation occurs [2]. Pharmacodynamic studies confirm nifekalant does not inhibit the slow delayed rectifier potassium current (IKs) or sodium/calcium currents, preserving its classification specificity [1].

        Table 2: Structural and Pharmacological Comparison of Class III Antiarrhythmics

        CompoundCore StructureKey Functional GroupAdditional K+ Currents Blocked
        NifekalantPyrimidinedioneNitro (-NO₂)Ito, IK1, IK,ATP
        d-SotalolBenzenesulfonamideMethanesulfonamideNone
        DofetilideMethanesulfonanilideMethanesulfonamideNone

        Developmental Timeline and Regulatory Approval Status

        Nifekalant’s development (initially coded MS-551) was spearheaded by Japanese researchers in the 1990s. Key milestones include:

        • Preclinical Identification (1992): Early studies demonstrated efficacy against ventricular fibrillation in canine models, establishing its antiarrhythmic profile [1].
        • Clinical Trials (Mid-1990s): Phase II/III trials focused on shock-resistant ventricular tachyarrhythmias in acute coronary syndrome and post-cardiac surgery patients, showing 75–83% efficacy in arrhythmia suppression [2].
        • Regulatory Approval (1999): Approved in Japan as Shinbit® Injection for life-threatening ventricular tachyarrhythmias unresponsive to conventional drugs, becoming the first globally approved pure IKr blocker developed domestically [1] [4].

        Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) prioritized nifekalant due to unmet needs in refractory arrhythmias and its favorable hemodynamic profile. Despite Japan’s historical "drug lag" (median 4.3 years behind the US/EU in 2008–2011), nifekalant represented a reverse drug lag achievement—approved in Japan 15+ years before other nations [4]. As of 2025, it remains unapproved in the US, EU, and UK, though limited clinical studies exist (e.g., NCT03855826 for postoperative atrial fibrillation) [5] [9]. Post-approval studies in Japan confirmed its utility in emergency settings, with adoption into Japanese resuscitation guidelines for shock-resistant arrhythmias [3].

        Table 3: Key Milestones in Nifekalant Development

        YearPhaseEvent
        1992PreclinicalAntiarrhythmic efficacy confirmed in canine VF models [1]
        1995PharmacologyHERG channel blockade mechanism elucidated [10]
        1999RegulatoryApproval in Japan (PMDA) for ventricular tachyarrhythmias [4]
        2005–2011Clinical ResearchStudies in OHCA and ischemic VT/VF [2] [3]
        2019–2025Global StatusLimited to Japan; investigational use elsewhere [5]

        Properties

        CAS Number

        130656-51-8

        Product Name

        Nifekalant hydrochloride

        IUPAC Name

        6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride

        Molecular Formula

        C19H28ClN5O5

        Molecular Weight

        441.9 g/mol

        InChI

        InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H

        InChI Key

        YPVGGQKNWAKOPX-UHFFFAOYSA-N

        SMILES

        CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl

        Synonyms

        1,3-dimethyl-6-((2-(N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino)ethylamino)-2,4(1H),3H)-pyrimidinedione hydrochloride
        MS 551
        MS-551
        nifekalant
        nifekalant hydrochloride

        Canonical SMILES

        CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.